Selective HDAC1 Degradation by FEM1B PROTAC
In the context of a PROTAC, POI ligand 1 (when coupled to a FEM1B E3‑ligase ligand) enables selective degradation of HDAC1 with a DC50 of 257 nM and a maximum degradation (Dmax) of 85% in MM.1S cells. This contrasts with the potent but occupancy‑driven inhibition of vorinostat (IC50 ≈ 10 nM) [1]. Moreover, the same HDAC warhead, when paired with a cereblon‑recruiting E3 ligand, yields a PROTAC (A6) that degrades HDAC6 with a DC50 of 3.5 nM [2], demonstrating that the warhead itself does not dictate the degradation profile; rather, the choice of E3 ligase warhead combinatorially determines both isoform selectivity and degradation potency [1].
| Evidence Dimension | HDAC Degradation Potency / Isoform Selectivity |
|---|---|
| Target Compound Data | FF2049 (containing POI ligand 1 + FEM1B E3 ligand): DC50 = 257 nM for HDAC1; Dmax = 85% |
| Comparator Or Baseline | A6 (same HDAC warhead + cereblon E3 ligand): DC50 = 3.5 nM for HDAC6 |
| Quantified Difference | FF2049 selectively degrades HDAC1–3; A6 selectively degrades HDAC6; the DC50 differs by ~73‑fold between the two E3 ligase contexts |
| Conditions | MM.1S multiple myeloma cell line; degradation measured after 24 h treatment |
Why This Matters
This direct comparison establishes that POI ligand 1, when used with a FEM1B recruiter, provides a distinct HDAC isoform degradation profile that cannot be achieved by simply swapping the E3 ligase ligand—a critical consideration for researchers targeting specific class I HDAC‑driven cancers.
- [1] Feller F, et al. Development of the First-in-Class FEM1B-Recruiting Histone Deacetylase Degraders. J Med Chem. 2025 Jan 13;68(2):1824–1843. doi: 10.1021/acs.jmedchem.4c02569 View Source
- [2] Sinatra L, et al. Solid-Phase Synthesis of Cereblon-Recruiting Selective Histone Deacetylase 6 Degraders (HDAC6 PROTACs) with Antileukemic Activity. J Med Chem. 2022 Dec 22;65(24):16541–16557. doi: 10.1021/acs.jmedchem.2c01459 View Source
